1-Bromo-3-fluoro-2-iodo-4-propoxybenzene
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Overview
Description
1-Bromo-3-fluoro-2-iodo-4-propoxybenzene is an aromatic compound characterized by the presence of bromine, fluorine, iodine, and propoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and halides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation may produce a corresponding ketone or aldehyde .
Scientific Research Applications
1-Bromo-3-fluoro-2-iodo-4-propoxybenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It may be involved in the synthesis of diagnostic agents and therapeutic compounds.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures .
Comparison with Similar Compounds
- 1-Bromo-3-fluorobenzene
- 1-Bromo-4-fluoro-2-iodobenzene
- 1-Bromo-2-fluoro-3-iodobenzene
Comparison: 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene is unique due to the presence of the propoxy group, which distinguishes it from other similar compoundsThe combination of bromine, fluorine, and iodine atoms also contributes to its distinct chemical properties .
Properties
Molecular Formula |
C9H9BrFIO |
---|---|
Molecular Weight |
358.97 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-iodo-4-propoxybenzene |
InChI |
InChI=1S/C9H9BrFIO/c1-2-5-13-7-4-3-6(10)9(12)8(7)11/h3-4H,2,5H2,1H3 |
InChI Key |
WXQFCSDRQONPED-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)I)F |
Origin of Product |
United States |
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